

Physical properties of deuterated 4-DMABA

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Compound of Interest

Compound Name: 4-Dimethylamino benzoic acid-d6

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An In-depth Technical Guide on the Physical Properties of Deuterated 4-(Dimethylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 4-(dimethylamino)benzoic acid (4-DMABA), specifically 4-(dimethylamino)benzoic-2,3,5,6-d4 acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Introduction

Deuterated 4-(dimethylamino)benzoic acid is a stable, isotopically labeled version of 4-DMABA where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution makes it a valuable tool in various scientific applications, including as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and as a tracer in metabolic studies[1]. The heavier isotope can alter the pharmacokinetic and metabolic profiles of drug molecules, making deuterated compounds an area of significant interest in drug development[1][2].

Physical and Chemical Properties

The physical properties of deuterated 4-DMABA are expected to be very similar to its non-deuterated counterpart. However, slight variations may exist due to the kinetic isotope effect.

The available quantitative data for both forms are summarized in the tables below for easy comparison.

Table 1: General Properties

Property	Deuterated 4-DMABA (4-(dimethylamino)benzoic-2,3,5,6-d4 acid)	Non-deuterated 4-DMABA
Molecular Formula	C ₉ H ₇ D ₄ NO ₂	C ₉ H ₁₁ NO ₂
Molecular Weight	169.21 g/mol [1]	165.19 g/mol [3][4][5]
CAS Number	1175002-07-9[6][7]	619-84-1[3][4][5]
Appearance	White Solid[6]	White to off-white crystalline solid/powder[8][9]

Table 2: Physicochemical Properties

Property	Deuterated 4-DMABA (4-(dimethylamino)benzoic-2,3,5,6-d4 acid)	Non-deuterated 4-DMABA
Melting Point	Not explicitly reported; expected to be similar to the non-deuterated form.	241-243 °C (decomposes)[1][4][10][11]
Boiling Point	Not reported.	315.8 °C at 760 mmHg[8]
Density	Not reported.	1.04 g/cm ³ [10], 1.18 g/cm ³ [8]
Solubility	Soluble in Dichloromethane, Ethyl Acetate, Methanol[6].	Soluble in alcohol, HCl, and KOH solutions; sparingly soluble in ether; practically insoluble in water and acetic acid[5].

Spectroscopic Data

Detailed spectroscopic data for the deuterated form of 4-DMABA is not readily available in the public domain. However, the spectra of the non-deuterated form can serve as a reference. Deuteration at the aromatic positions will most notably lead to the disappearance of the corresponding signals in the ^1H NMR spectrum and a change in the C-D stretching frequencies in the IR spectrum.

- ^1H NMR: For the non-deuterated form, the spectrum typically shows signals for the aromatic protons and the N-methyl protons[12][13]. In the deuterated version, the aromatic proton signals would be absent.
- ^{13}C NMR: The chemical shifts in the ^{13}C NMR spectrum are expected to be very similar for both the deuterated and non-deuterated forms[2][14][15].
- FTIR: The IR spectrum of benzoic acid and its derivatives shows characteristic peaks for the O-H stretch of the carboxylic acid (broad, $\sim 3300\text{-}2500\text{ cm}^{-1}$), the C=O stretch ($\sim 1700\text{-}1680\text{ cm}^{-1}$), and C-O stretch ($\sim 1320\text{-}1210\text{ cm}^{-1}$)[16]. The C-D stretching vibrations in the deuterated compound would appear at a lower frequency than the C-H stretches.
- Mass Spectrometry: The mass spectrum of the non-deuterated 4-DMABA shows a molecular ion peak corresponding to its molecular weight[17][18][19][20]. The deuterated version will have a molecular ion peak shifted by the mass of the incorporated deuterium atoms.

Experimental Protocols

The following are detailed methodologies for key experiments cited for the characterization of organic compounds, which are applicable to deuterated 4-DMABA.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Protocol:

- A small amount of the powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.

- The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Density Measurement of a Powder

The true density of a solid powder can be determined using a gas pycnometer.

Protocol:

- The mass of the empty sample cell of the pycnometer is measured.
- A known mass of the powdered sample is added to the cell.
- The cell is placed in the pycnometer.
- The instrument is purged with an inert gas, typically helium, to remove any adsorbed gases from the powder surface.
- The volume of the powder is determined by measuring the volume of gas displaced by the sample.
- The density is calculated by dividing the mass of the powder by its measured volume[12][21][22].

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule.

Protocol:

- A small amount of the deuterated 4-DMABA is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- The solution is transferred to an NMR tube.

- The NMR tube is placed in the spectrometer.
- ^1H and ^{13}C NMR spectra are acquired. For ^1H NMR, the absence of signals in the aromatic region would confirm the deuteration at these positions. The remaining signals would correspond to the N-methyl protons and the acidic proton of the carboxylic acid (which may exchange with deuterium from the solvent).
- For ^{13}C NMR, the spectrum will show signals for all carbon atoms, and their chemical shifts can be compared to the non-deuterated standard.

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

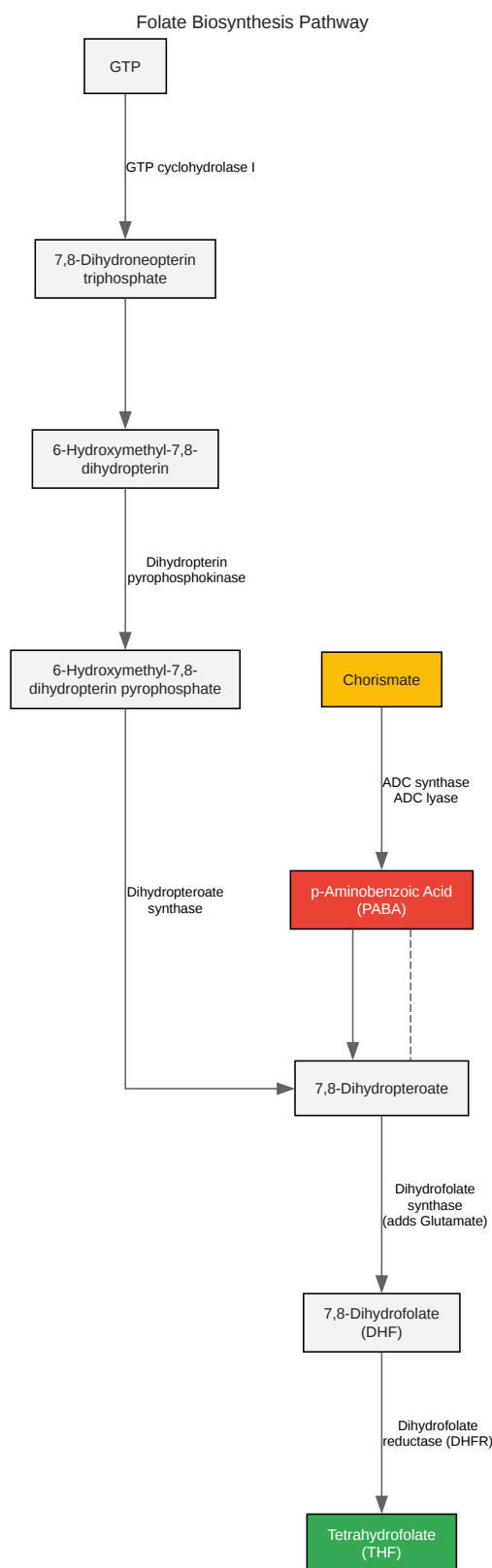
Protocol:

- A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a spectrum is obtained directly from the powder using an ATR (Attenuated Total Reflectance) accessory.
- A background spectrum of the empty sample holder or ATR crystal is recorded.
- The sample spectrum is then recorded.
- The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule. The C-D stretching bands are expected to appear at lower wavenumbers compared to C-H stretching bands.

Biological Significance and Signaling Pathway

While deuterated 4-DMABA is primarily used as an analytical standard, its non-deuterated analog, para-aminobenzoic acid (PABA), is a key intermediate in the folate biosynthesis pathway in bacteria, plants, and fungi[23][24][25][26]. Humans cannot synthesize folate and must obtain it from their diet, making this pathway a target for antimicrobial drugs[4][23].

The diagram below illustrates the folate biosynthesis pathway, highlighting the role of PABA.



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Folate biosynthesis pathway showing the incorporation of PABA.

Applications in Research and Development

The primary application of deuterated 4-DMABA is as an internal standard for quantitative mass spectrometry[1]. Its N-hydroxysuccinimide (NHS) ester derivative, DMABA-d4 NHS ester, is used in combination with its non-deuterated counterpart as a derivatizing reagent for lipids to facilitate their characterization and quantification by electrospray mass spectrometry[9][27]. This "split-and-pool" methodology allows for the measurement of relative changes in endogenous lipid levels between different samples.

Conclusion

Deuterated 4-(dimethylamino)benzoic acid is a valuable tool for analytical chemists and drug development professionals. Its well-defined mass shift and similar chemical properties to its non-deuterated analog make it an excellent internal standard for mass spectrometry-based quantification. While detailed physical property data for the deuterated form is sparse, the properties of the non-deuterated compound provide a reliable reference. The biological relevance of the aminobenzoic acid scaffold, as exemplified by the role of PABA in the folate biosynthesis pathway, underscores the importance of such molecules in biological systems.

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